1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine
Overview
Description
1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine is a useful research compound. Its molecular formula is C15H14ClN3OS and its molecular weight is 319.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0546109 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation of 1,3,4-Oxadiazole Bearing Schiff Base Moiety
This study outlines the synthesis of oxadiazole derivatives and their evaluation for antimicrobial properties against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. Compounds containing the 1,3,4-oxadiazole moiety demonstrated significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Kapadiya et al., 2020).
Optical Properties and Material Science
Blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole ring in the side chain
This research presents the synthesis of novel polymers incorporating 1,3,4-oxadiazole rings, showing promising blue light-emission properties. These materials exhibit high thermal stability and solubility in organic solvents, indicating their potential use in optoelectronic applications (Hamciuc et al., 2015).
Synthesis and Chemical Characterization
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine
This work involves the synthesis of a compound with a 1,3,4-oxadiazol-2-yl methanamine structure through a high-yielding reaction, showcasing the utility of oxadiazoles in chemical synthesis and the potential for further functionalization (Shimoga et al., 2018).
Corrosion Inhibition
Effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid
Investigates the corrosion inhibition efficiency of 1,3,4-oxadiazole derivatives on mild steel in acidic conditions. The study highlights the importance of structural modification on the inhibition performance, offering insights into designing effective corrosion inhibitors (Ammal et al., 2018).
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-thiophen-3-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-19(8-11-5-6-21-10-11)9-14-17-15(18-20-14)12-3-2-4-13(16)7-12/h2-7,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOMAVMMEVWGDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)CC2=NC(=NO2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.